2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline, also known as DMXAA, is a promising drug candidate that has gained attention for its anti-tumor properties. DMXAA has been extensively studied for its potential application in cancer treatment.
Wirkmechanismus
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline exerts its anti-tumor effects through the activation of the innate immune system. It specifically activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor site and the induction of tumor cell death.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has been shown to induce the production of cytokines such as interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. It also activates natural killer cells and macrophages, which play a crucial role in the immune response against tumors. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has been shown to have a short half-life and is rapidly metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anti-tumor properties and has shown promising results in preclinical and clinical trials. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has some limitations for lab experiments. It has a short half-life and requires multiple doses for sustained anti-tumor effects. It also has poor solubility in water, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the development of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline. One direction is to improve its pharmacokinetic properties to increase its half-life and bioavailability. Another direction is to develop new formulations that improve its solubility and stability. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline could also be combined with other anti-cancer agents to enhance its anti-tumor effects. Finally, further studies are needed to investigate the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline in combination with immunotherapy for the treatment of cancer.
Conclusion:
In conclusion, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline is a promising drug candidate that has gained attention for its anti-tumor properties. It activates the innate immune system and induces tumor necrosis, making it a potential treatment option for various types of cancer. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand its mechanism of action and to develop new formulations that improve its pharmacokinetic properties.
Synthesemethoden
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 2,3-dichloroquinoxaline, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final product is obtained through a purification process involving column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has been studied for its potential application in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methyl-1-piperazinyl)quinoxaline has been tested in preclinical and clinical trials for the treatment of solid tumors such as melanoma, lung cancer, and renal cell carcinoma.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylpiperazin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-12-14(2)24(21-13)18-17(23-10-8-22(3)9-11-23)19-15-6-4-5-7-16(15)20-18/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOPRPDHIVAMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.